Cas no 869299-06-9 (6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride)

6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride is a fluorinated benzoic acid derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both amino and difluoro substituents on the aromatic ring enhances its reactivity, making it a versatile intermediate for constructing complex molecules. The ethyl ester group improves solubility in organic solvents, facilitating further derivatization. The hydrochloride salt form ensures stability and ease of handling. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, leveraging its fluorine atoms to modulate lipophilicity and metabolic stability. Its well-defined structure and high purity make it suitable for precision applications.
6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride structure
869299-06-9 structure
Product Name:6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride
CAS No:869299-06-9
MF:C9H10ClF2NO2
MW:237.631008625031
MDL:MFCD28973281
CID:5088049
PubChem ID:66768485
Update Time:2025-06-08

6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride
    • Benzoic acid, 6-amino-2,3-difluoro-, ethyl ester, hydrochloride (9CI)
    • Ethyl 5,6-difluoroanthranilate hydrochloride
    • Ethyl 6-amino-2,3-difluorobenzoate hydrochloride
    • G71246
    • ethyl 6-amino-2,3-difluorobenzoate;hydrochloride
    • 869299-06-9
    • SCHEMBL687729
    • RQKJDJYVCLATHL-UHFFFAOYSA-N
    • 6-Amino-2,3-difluoro-benzoic acid ethyl ester HCl
    • MDL: MFCD28973281
    • Inchi: 1S/C9H9F2NO2.ClH/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11;/h3-4H,2,12H2,1H3;1H
    • InChI Key: RQKJDJYVCLATHL-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1C(N)=CC=C(F)C=1F)OCC

Computed Properties

  • Exact Mass: 237.0368126g/mol
  • Monoisotopic Mass: 237.0368126g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride Pricemore >>

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6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
1.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  4 h, rt
Reference
Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis
Buchler, Ariel ; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6682-6696

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  16 h, 60 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → 0 °C; 1 h, 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.4 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  4 h, rt
Reference
Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis
Buchler, Ariel ; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6682-6696

6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride Raw materials

6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride Preparation Products

Additional information on 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride

Recent Advances in the Study of 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride (CAS: 869299-06-9)

6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride (CAS: 869299-06-9) is a fluorinated aromatic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its applications in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.

One of the key areas of research involving 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride is its role in the synthesis of fluorinated analogs of biologically active compounds. Fluorination is a common strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity. Recent publications have highlighted the compound's utility in the preparation of fluorinated heterocycles, which are prevalent in many FDA-approved drugs. For instance, a 2023 study demonstrated its use in the synthesis of fluorinated quinazolines, a class of compounds with demonstrated anticancer activity.

In addition to its synthetic applications, researchers have investigated the physicochemical properties of 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride to better understand its behavior in biological systems. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to characterize its structure and stability under various conditions. These studies are critical for optimizing its use in pharmaceutical formulations and ensuring reproducibility in large-scale synthesis.

Another notable development is the exploration of this compound's potential as a building block for PET (positron emission tomography) tracers. The incorporation of fluorine-18 isotopes into its structure could enable the development of new imaging agents for diagnosing and monitoring diseases such as cancer and Alzheimer's. Preliminary studies have shown promising results, with researchers successfully synthesizing radiolabeled derivatives for preclinical evaluation.

Despite these advancements, challenges remain in the large-scale production and purification of 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride. Recent efforts have focused on developing more efficient synthetic routes and purification methods to address these issues. For example, a 2024 publication reported a novel catalytic process that significantly improves yield and reduces byproduct formation, paving the way for broader industrial applications.

In conclusion, 6-Amino-2,3-difluoro-benzoic acid ethyl ester hydrochloride (CAS: 869299-06-9) continues to be a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and potential applications in drug development and diagnostic imaging make it a subject of ongoing investigation. Future research is expected to further elucidate its mechanisms of action and expand its utility in therapeutic and diagnostic contexts.

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